
A Comparative Sensory Analysis of Steviol
Glycosides: Stevioside D, M, and A

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Stevioside D

Cat. No.: B1457820 Get Quote

In the quest for sugar alternatives, steviol glycosides derived from the Stevia rebaudiana plant

have garnered significant attention. Among the various glycosides, Rebaudioside A (Reb A) has

been the most widely used; however, its characteristic bitter and licorice-like aftertaste has

posed challenges for broad consumer acceptance.[1][2] This has led researchers and the food

industry to explore minor steviol glycosides, such as Rebaudioside D (Reb D) and

Rebaudioside M (Reb M), which are reported to have a more favorable taste profile.[1][3] This

guide provides a comparative sensory profiling of Stevioside D, M, and A, supported by

experimental data, to assist researchers, scientists, and drug development professionals in

understanding their distinct sensory attributes.

Quantitative Sensory Profile
The sensory characteristics of Stevioside D, M, and A have been evaluated in multiple studies,

revealing significant differences in their sweetness, bitterness, and aftertaste profiles. The

following table summarizes the key quantitative findings from a consumer panel study where

the steviol glycosides were evaluated at a 0.1% (w/v) concentration and compared to a 14%

(w/v) sucrose solution.
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Sensory
Attribute

Stevioside A
(Reb A)

Stevioside D
(Reb D)

Stevioside M
(Reb M)

Sucrose (14%
w/v)

In-Mouth

Sweetness

Less sweet than

sucrose

Not significantly

different from

sucrose

Not significantly

different from

sucrose

Baseline

In-Mouth

Bitterness

Significantly

bitter (Intensity ≈

3.5)

Not significantly

different from

sucrose

(Intensity ≈ 1)

Not significantly

different from

sucrose

(Intensity ≈ 1)

Baseline

(Intensity ≈ 1)

Immediate

Aftertaste (5s) -

Bitterness

Persistent

bitterness

(Intensity ≈ 3.5)

Low bitterness Low bitterness Low bitterness

Lingering

Aftertaste (1 min)

- Sweetness

Present

More intense

lingering

sweetness than

sucrose

Highest lingering

sweetness

(Intensity ≈ 5.3)

Baseline

(Intensity ≈ 3.6)

Data synthesized from a consumer study involving 126 participants evaluating 0.1% w/v

solutions of each steviol glycoside and a 14% w/v sucrose solution on a 15-cm line scale.[1][4]

[5]

Key Sensory Findings
Sweetness Quality: Reb D and Reb M exhibit a sweetness profile more similar to sucrose,

with less of the bitterness that characterizes Reb A.[1][2]

Bitterness: Reb A is consistently reported to have a significant bitter and chemical-like off-

taste, whereas Reb D and M have remarkably lower bitterness, comparable to that of

sucrose.[1][2][3]

Aftertaste: While Reb D and M have a more pleasant aftertaste described as sweet, creamy,

and milky, they can have a more pronounced lingering sweetness compared to sucrose.[1][2]

[4][5] Reb A's aftertaste is often associated with negative descriptors like "metallic," "bitter,"

and "chemical."[2]
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Structural Correlation: The differences in taste profiles are attributed to the number and

position of glucose moieties on the steviol core.[2][6] Reb M, with more glucose units than

Reb A and D, generally exhibits the highest sweetness and lowest bitterness.[2][6]

Experimental Protocols
The sensory data presented is primarily derived from consumer-based sensory characterization

studies. A typical experimental protocol for such a study is outlined below.

Sensory Evaluation Workflow
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Sample Preparation

Panelist Evaluation

Data Analysis

Prepare 0.1% w/v solutions of Reb A, D, M 
 and 14% w/v sucrose solution

Recruit Consumer Panel 
 (e.g., n=126)

Provide Instructions & 
 Familiarization with Scale

Present Samples in Randomized Order

Rate Intensities of Sweetness & Bitterness 
 (In-mouth, 5s, 1min after)

Describe Aftertaste using 
 Check-All-That-Apply (CATA)

Statistical Analysis (e.g., ANOVA, Tukey's HSD)

Correspondence Analysis of CATA data

Click to download full resolution via product page

Sensory evaluation workflow diagram.
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1. Panelists:

A consumer panel, typically consisting of over 100 participants, is recruited.[1][4][5]

Panelists are often screened for their ability to taste and rate the intensity of sweet and bitter

compounds.

2. Sample Preparation:

Steviol glycoside solutions (e.g., 0.1% w/v of Reb A, D, and M) and a sucrose reference

solution (e.g., 14% w/v) are prepared using purified water.[1][3][5]

Samples are presented at a controlled temperature.

3. Sensory Evaluation Procedure:

A randomized, counterbalanced presentation order is used to minimize carry-over effects.

Panelists rinse their mouths with water between samples.

The intensity of sensory attributes (sweetness, bitterness) is rated on a labeled line scale

(e.g., a 15-cm scale).

Ratings are taken at different time points: immediately upon tasting (in-mouth), shortly after

expectorating (e.g., 5 seconds), and after a longer delay (e.g., 1 minute) to assess lingering

aftertastes.[4][5]

A Check-All-That-Apply (CATA) method is often used to gather descriptive data on the

aftertaste, where panelists select from a list of terms (e.g., "sweet," "bitter," "metallic,"

"chemical," "pleasant").[1][4][5]

4. Data Analysis:

Statistical analyses, such as Analysis of Variance (ANOVA) followed by post-hoc tests (e.g.,

Tukey's HSD), are used to determine significant differences in the intensity ratings between

samples.
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Correspondence analysis is frequently applied to the CATA data to visualize the relationships

between the sweeteners and the sensory descriptors.

Taste Receptor Signaling Pathways
The perception of sweet and bitter tastes of steviol glycosides is initiated by their interaction

with specific taste receptors on the tongue.

Sweet and Bitter Taste Transduction

Sweet Taste

Bitter Taste

Steviol Glycosides 
 (Reb A, D, M) T1R2/T1R3 Receptor G-protein (Gustducin) PLCβ2 PIP2 -> IP3 + DAG IP3R3IP3 Ca²⁺ Release TRPM5 Channel Depolarization Neurotransmitter Release Signal to Brain

Steviol Glycosides 
 (esp. Stevioside, Reb A)

T2R Receptors 
 (hT2R4, hT2R14) G-protein (Gustducin) PDE

Ca²⁺ Release from 
 Intracellular Stores

↓ cAMP

TRPM5 Channel Depolarization Neurotransmitter Release Signal to Brain

Click to download full resolution via product page

Taste receptor signaling pathways.

Sweet Taste Perception:

Steviol glycosides elicit a sweet taste by binding to the T1R2/T1R3 G-protein coupled

receptor.[7]

This interaction activates a signaling cascade involving gustducin (a G-protein),

phospholipase C β2 (PLCβ2), and inositol trisphosphate (IP3), leading to the release of

intracellular calcium.[7]
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The increase in calcium activates the TRPM5 ion channel, causing depolarization of the

taste receptor cell and subsequent neurotransmitter release, which sends a "sweet" signal to

the brain.[7]

Bitter Taste Perception:

The bitter off-taste of some steviol glycosides, particularly stevioside and Reb A, is mediated

by their interaction with specific bitter taste receptors, namely hT2R4 and hT2R14.[8][9]

Activation of these T2R receptors also triggers a G-protein-mediated signaling cascade,

which can involve different second messengers but ultimately leads to the activation of the

TRPM5 channel and neurotransmitter release, signaling a "bitter" taste.[7]

The lower bitterness of Reb D and M is likely due to their weaker activation of these T2R

receptors.

In conclusion, the sensory profiles of Stevioside D and M are demonstrably superior to that of

Stevioside A, exhibiting a taste closer to sucrose with significantly reduced bitterness. This

makes them highly promising candidates for use in food and beverage applications aiming for

deep sugar reduction without compromising taste quality. The understanding of their interaction

with sweet and bitter taste receptors provides a basis for the rational design of novel

sweeteners and taste modulators.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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